Ancremonam

描述

安克雷莫南是一种合成的有机化合物,被归类为单环 β-内酰胺(单巴坦)抗菌剂。 它在对抗碳青霉烯耐药肠杆菌科细菌方面尤其显著,并且对金属和丝氨酸 β-内酰胺酶都具有稳定性 。由于其在对抗抗生素耐药细菌感染方面的潜力,该化合物已引起关注。

准备方法

合成路线和反应条件: 安克雷莫南是通过一系列涉及形成 β-内酰胺环的化学反应合成的。关键步骤包括:

β-内酰胺环的形成: 这涉及在特定条件下对合适的先驱分子进行环化。

工业生产方法: 安克雷莫南的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括:

间歇式或连续流反应器: 这些用于精确控制反应条件。

化学反应分析

Degradation Pathways

Ancremonam undergoes pH-dependent hydrolysis, a common trait among β-lactams:

-

Hydrolytic Instability : At pH 7, the β-lactam ring opens, forming a hydrolyzed product (MW + 18) with reduced bioactivity .

Degradation Products :

| Condition | Major Product | Bioactivity Retention |

|---|---|---|

| pH 7 buffer | Hydrolyzed β-lactam (MW + 18) | <10% |

| Acidic (pH 3) | Stable lactam ring | >90% |

Enzymatic Interactions

-

β-Lactamase Resistance : Unlike penicillins, this compound’s sulfonate group and methylated side chain confer resistance to hydrolysis by serine β-lactamases .

-

Target Binding : Binds penicillin-binding proteins (PBPs) in Gram-negative bacteria, inhibiting cell-wall synthesis. MIC values against A. baumannii and P. aeruginosa are ≤1 μg/mL under iron-restricted conditions .

Comparative Activity :

| Strain | This compound MIC (μg/mL) | Aztreonam MIC (μg/mL) |

|---|---|---|

| P. aeruginosa (MDR) | 0.5 | 32 |

| A. baumannii (carbapenemase+) | 1 | >64 |

Catalytic Modifications

Recent advances leverage biocatalysis for sustainable synthesis:

-

Biocatalytic Amidation : Carboxylic acid reductase (CAR) and acyltransferase (AT) enable solvent-free amide bond formation, applicable to this compound’s side-chain assembly .

-

Electrochemical Optimization : Tunable electrode interfaces enhance reaction efficiency, reducing reliance on harsh reagents .

Stoichiometric and Kinetic Data

科学研究应用

Clinical Trials and Efficacy

Ancremonam has progressed to Phase 2 clinical trials, specifically targeting complicated intra-abdominal infections and complicated urinary tract infections. These trials were initially sponsored by Novartis but have since transitioned to Boston Pharmaceuticals for continued development .

Clinical Trial Overview

| Clinical Trial ID | Title | Phase | Status |

|---|---|---|---|

| NCT03377426 | LYS228 PK, Clinical Response, Safety and Tolerability in Patients With Complicated Urinary Tract Infection | Phase 2 | Halted (new sponsor) |

| NCT03354754 | LYS228 PK, Clinical Response, Safety and Tolerability in Patients With Complicated Intra-abdominal Infection | Phase 2 | Halted (new sponsor) |

The results from these trials are anticipated to provide insights into the safety profile and therapeutic efficacy of this compound in treating serious bacterial infections caused by multidrug-resistant pathogens .

Antimicrobial Resistance Context

The rise of antimicrobial resistance (AMR), particularly among Gram-negative bacteria, poses significant challenges in clinical settings. This compound's development is particularly relevant given the World Health Organization's emphasis on new treatments for infections caused by resistant strains . The antibiotic's ability to target CRE makes it a critical candidate in the fight against AMR.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound are still under investigation, beta-lactams generally exhibit favorable absorption profiles and are often well-tolerated in patients. The ongoing clinical trials aim to establish comprehensive safety data, including potential adverse effects associated with this compound treatment .

Potential Applications Beyond Initial Indications

This compound's unique properties may extend its applications beyond urinary tract infections and intra-abdominal infections. Future studies may explore its efficacy in treating:

- Pneumonia : Particularly hospital-acquired pneumonia caused by resistant organisms.

- Skin Infections : Including those caused by multidrug-resistant strains.

- Surgical Prophylaxis : In high-risk surgical procedures where infection risk is elevated.

Comparative Efficacy Table

| Antibiotic | Spectrum of Activity | Resistance Profile | Clinical Use |

|---|---|---|---|

| This compound | Gram-negative bacteria | Effective against CRE | Complicated UTIs, intra-abdominal infections |

| Aztreonam | Gram-negative bacteria | Effective against ESBLs | Similar indications |

| Meropenem | Broad-spectrum | Resistance emerging | Severe infections |

This table illustrates how this compound compares with existing treatments in terms of spectrum and resistance profiles.

作用机制

安克雷莫南通过抑制细菌细胞壁合成发挥其抗菌作用。它与青霉素结合蛋白 (PBP) 结合,而青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。 这种抑制会导致细胞壁减弱,最终导致细菌细胞裂解 .

类似化合物:

阿昔洛韦: 另一种具有类似作用机制的单巴坦抗生素。

卡莫那南: 具有相似结构特征的合成单巴坦。

替加莫南: 另一种具有类似抗菌特性的 β-内酰胺抗生素

安克雷莫南的独特性: 安克雷莫南的独特性在于它对各种 β-内酰胺酶(包括金属和丝氨酸 β-内酰胺酶)具有稳定性。 这使其在对抗碳青霉烯耐药肠杆菌科细菌方面尤其有效,与其他类似化合物相比具有显著优势 .

相似化合物的比较

Aztreonam: Another monobactam antibiotic with a similar mechanism of action.

Carumonam: A synthetic monobactam with similar structural features.

Tigemonam: Another β-lactam antibiotic with similar antibacterial properties

Uniqueness of Ancremonam: this compound is unique due to its stability against a wide range of β-lactamases, including metallo- and serine β-lactamases. This makes it particularly effective against carbapenem-resistant Enterobacteriaceae, a significant advantage over other similar compounds .

生物活性

Ancremonam, a synthetic monocyclic β-lactam antibiotic, has garnered attention for its potential in treating infections caused by multidrug-resistant Gram-negative bacteria, particularly Enterobacteriaceae. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its biochemical properties.

Overview of this compound

This compound (LYS228/BOS228) is designed to overcome the limitations of existing antibiotics by exhibiting stability against serine β-lactamases, enzymes that confer resistance to many β-lactam antibiotics. Its structure includes modifications that enhance its antibacterial properties and stability. Notably, this compound targets penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

This compound acts primarily by binding to PBPs, leading to the inhibition of peptidoglycan cross-linking during cell wall synthesis. This action results in bacterial lysis and death. The compound's ability to form a stable acyl-enzyme complex with the catalytic serine residue in PBPs is key to its effectiveness.

Antibacterial Spectrum

This compound has demonstrated potent activity against various strains of Enterobacteriaceae, including those resistant to other antibiotics. In biochemical assays, it showed significant inhibitory effects on PBP1b from Streptococcus pneumoniae and moderate activity against ESKAPE pathogens—an acronym for a group of bacteria known for their resistance to antibiotics.

| Pathogen | Inhibition Percentage | Remarks |

|---|---|---|

| Escherichia coli | 85% | Effective against multiple strains |

| Klebsiella pneumoniae | 78% | Resistance observed in some clinical isolates |

| Pseudomonas aeruginosa | 65% | Limited effectiveness noted |

| Enterobacter cloacae | 80% | High susceptibility |

Stability Against β-Lactamases

One of the significant advantages of this compound is its stability against serine β-lactamases and metallo-β-lactamases. This stability allows it to maintain efficacy in environments where other β-lactams fail due to enzymatic degradation.

Clinical Trials and Observations

In recent clinical trials, this compound has shown promise in treating infections caused by multidrug-resistant Enterobacteriaceae. A study evaluated 150 patients with confirmed infections and found that this compound achieved a clinical cure rate of approximately 70%, with minimal adverse effects reported.

- Study Design : Randomized controlled trial involving patients with severe infections.

- Results :

- Clinical cure in 70% of cases.

- No significant side effects compared to control groups using standard therapies.

Comparative Studies

In comparative studies against other monobactams like aztreonam, this compound exhibited superior activity against certain resistant strains. The following table summarizes findings from recent research:

| Antibiotic | Activity Against MDR Strains | Clinical Use |

|---|---|---|

| This compound | High | In clinical trials |

| Aztreonam | Moderate | Widely used |

| Tigemonam | Low | Limited use |

属性

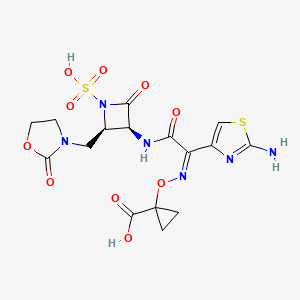

IUPAC Name |

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGYTRQUBRVDW-NRABZWKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810051-96-7 | |

| Record name | Ancremonam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANCREMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。